3-(2-氨基丙基)苯酚氢溴酸盐

描述

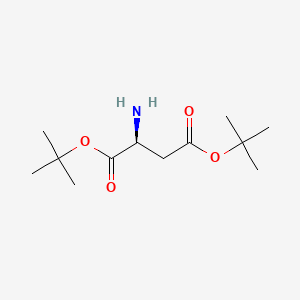

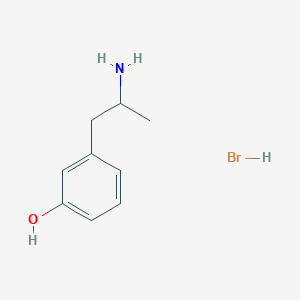

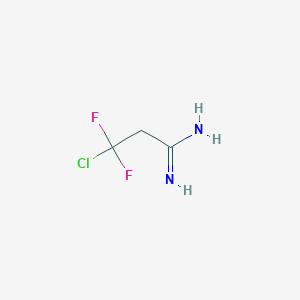

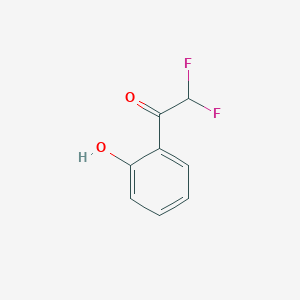

3-(2-Aminopropyl)phenol, also known as alpha-Methyl-m-tyramine, is a member of amphetamines . It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . It is also known by other names such as alpha-Mmtyr, alpha-Methyl-m-tyramine, and Gepefrine .

Molecular Structure Analysis

The IUPAC name for 3-(2-Aminopropyl)phenol is 3- (2-aminopropyl)phenol . The InChI code is InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3 . The Canonical SMILES is CC(CC1=CC(=CC=C1)O)N .科学研究应用

神经科学研究

3-(2-氨基丙基)苯酚氢溴酸盐: 由于其结构与神经递质相似,在神经科学研究中显示出潜力。它可用于研究突触传递和神经受体激活。 该化合物与神经通路相互作用的能力使其成为研究神经疾病和潜在治疗剂的候选药物 .

药理学应用

在药理学中,该化合物因其拟交感神经作用而受到关注。 它可能从肾上腺能神经末梢释放去甲肾上腺素,导致瞳孔扩大(瞳孔散大),这对于诊断诸如霍纳氏综合征等疾病有用 . 其药效学和作为眼科散瞳剂的潜力是活跃的研究领域。

生物化学研究

生物化学家可能会探索3-(2-氨基丙基)苯酚氢溴酸盐作为合成途径中的试剂或催化剂。 它在溴化反应中的作用,特别是在对乙酰苯酮衍生物的修饰中,是其在实验教学和研究中的应用的一个例子 .

材料科学

该化合物在材料科学中的相关性在于它作为创建新型材料的前体或改性剂的潜在用途。 例如,它可以功能化纳米颗粒以增强其性能,或用于合成形成新材料基础的复杂有机分子 .

分析化学

在分析化学中,3-(2-氨基丙基)苯酚氢溴酸盐可用作校准仪器和验证分析方法的标准品或参考化合物。 其清晰且独特的光谱特性可能有助于开发新的分析技术.

环境科学

环境科学家可以研究3-(2-氨基丙基)苯酚氢溴酸盐在检测和去除水源中的酚类化合物方面的用途。 它与其他化学物质的相互作用可能导致开发针对特定污染物的传感器或过滤系统 .

安全和危害

作用机制

Target of Action

The primary target of 3-(2-Aminopropyl)phenol Hydrobromide, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of various physiological processes such as attention, emotions, sleeping, dreaming, and learning .

Mode of Action

Hydroxyamphetamine is an indirect acting sympathomimetic agent . It interacts with its targets, the adrenergic nerve terminals, causing the release of norepinephrine . This interaction results in mydriasis, the dilation of the pupils .

Pharmacokinetics

The pharmacokinetics of Hydroxyamphetamine are primarily related to its local use as an ophthalmic solution . As such, its absorption, distribution, metabolism, and excretion (ADME) properties are intended for local use only . The impact on bioavailability is therefore localized to the site of application, the eyes .

Result of Action

The primary result of Hydroxyamphetamine’s action is mydriasis , or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions . The dilation of the pupils allows for a more thorough examination of the eyes .

Action Environment

The action, efficacy, and stability of Hydroxyamphetamine are influenced by various environmental factors. As an ophthalmic solution, it is subject to factors such as storage conditions and the patient’s eye health. It is recommended to preserve Hydroxyamphetamine in well-closed, light-resistant containers . Furthermore, the patient’s eye health, including factors such as intraocular pressure and the presence of other eye conditions, may influence the drug’s efficacy .

生化分析

Biochemical Properties

It is known that phenolic compounds, a group to which this compound belongs, are secondary metabolites synthesized by plants, animals, fungi, and bacteria

Cellular Effects

It is known that phenolic compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the compound is used in ophthalmic solutions, where it causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that phenolic compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

3-(2-aminopropyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.BrH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBIZADMZLFAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-33-3 | |

| Record name | Gepefrine hydrobromide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEPEFRINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12X3X9361J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphine oxide, [2-(diethylphosphinyl)propyl]diphenyl-](/img/structure/B1652039.png)

![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)

![2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine](/img/structure/B1652050.png)

![Ethyl 1-methyl-3,9-dioxo-2-phenyl-2,3,4,9-tetra-hydro-1h-pyrrolo[3,4-b]quinoline-1-carboxylate](/img/structure/B1652056.png)